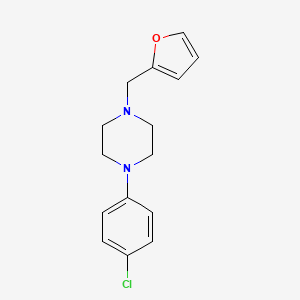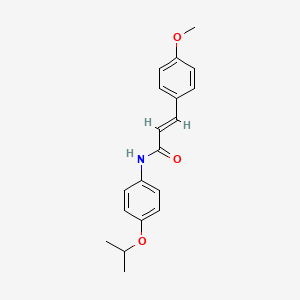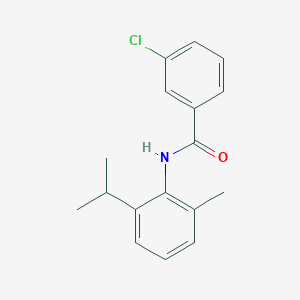
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
MCPP acts as a non-selective serotonin receptor agonist, binding to multiple subtypes of serotonin receptors in the brain and body. It also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is thought to modulate the release and reuptake of these neurotransmitters, leading to changes in mood, behavior, and physiology.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of hormones such as cortisol and prolactin. In the central nervous system, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to increase neuronal activity and alter the balance of neurotransmitters, leading to changes in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. However, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, including its non-selective binding to multiple receptor subtypes, which can complicate interpretation of results. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Additionally, further investigation into the role of serotonin receptors and other neurotransmitter systems in various physiological processes could provide new insights into the underlying mechanisms of these processes. Finally, the development of more selective agonists and antagonists for specific receptor subtypes could provide new tools for investigating the role of these receptors in health and disease.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, or 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, is a psychoactive drug that has been the subject of numerous scientific studies. Its well-characterized pharmacology and mechanism of action make it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. While 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, its potential therapeutic applications and future research directions make it an interesting compound for further study.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furfurylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Applications De Recherche Scientifique
MCPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and schizophrenia. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been used as a research tool to investigate the role of serotonin receptors in various physiological processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPHETWSGZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)

